2-Amino-5-bromo-3-methylthiophene
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Overview
Description
2-Amino-5-bromo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylthiophene can be synthesized through various methods. One common approach involves the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The reaction typically proceeds with a high yield, forming 2-bromo-3-methylthiophene, which can then be further reacted with ammonia to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted thiophenes.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and other reduced thiophene derivatives.
Scientific Research Applications
2-Amino-5-bromo-3-methylthiophene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: It is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3-methylthiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the amino group, making it less versatile in certain synthetic applications.
3-Methylthiophene: Lacks both the amino and bromo groups, limiting its reactivity compared to 2-Amino-5-bromo-3-methylthiophene.
Uniqueness
This compound is unique due to the presence of both amino and bromo substituents, which enhance its reactivity and make it a valuable intermediate in various chemical syntheses. Its dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts.
Properties
Molecular Formula |
C5H6BrNS |
---|---|
Molecular Weight |
192.08 g/mol |
IUPAC Name |
5-bromo-3-methylthiophen-2-amine |
InChI |
InChI=1S/C5H6BrNS/c1-3-2-4(6)8-5(3)7/h2H,7H2,1H3 |
InChI Key |
CVPZYRPZEGEBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)Br)N |
Origin of Product |
United States |
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